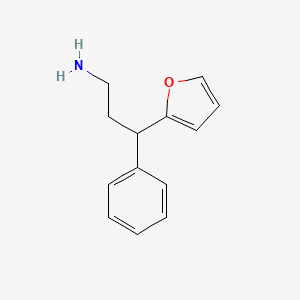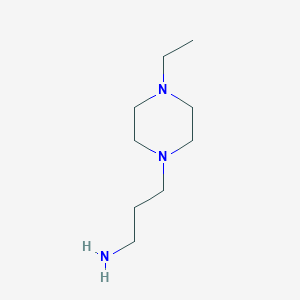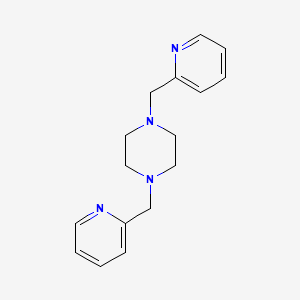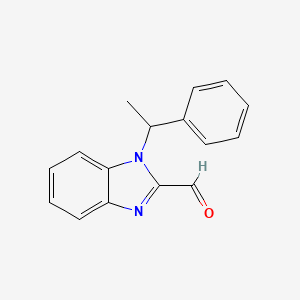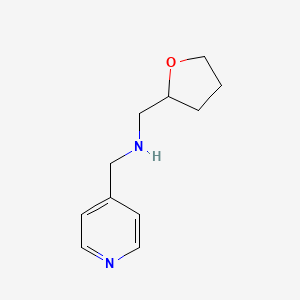
3,5,7-Trimethyl-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest due to their pharmacological properties. Paper describes the synthesis of a series of aryl diacid analogues of (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid to optimize in vivo potency and binding activity. The synthetic effort was guided by 3D comparative molecular field analysis (CoMFA), which suggests that a methodical approach to the synthesis of indole derivatives can lead to compounds with improved pharmacological profiles.
Molecular Structure Analysis
Indole derivatives exhibit a wide range of molecular structures that can significantly influence their chemical and biological activities. The unsymmetrical trimer of indole-5-carboxylic acid discussed in paper was characterized using proton NMR spectroscopy, employing a variety of one- and two-dimensional NMR techniques. This indicates that advanced spectroscopic methods are essential for the detailed analysis of indole derivatives' molecular structures.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. However, paper describes the reverse photochromism of a related compound, 1,3,3-Trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, which undergoes a color change in polar solvents that can be reversed by irradiation with light. This suggests that indole derivatives can participate in photochemical reactions, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific substituents and molecular structure. Paper notes that the thermal conversion rate of the color change in the photochromic indole derivative is solvent-dependent, indicating that solvent interactions are an important factor in the physical properties of these compounds. Paper mentions the use of different solvents and temperatures in NMR experiments to characterize the indole trimer, which implies that the physical properties such as solubility and stability may also be influenced by environmental conditions.
Scientific Research Applications
Characterization and Analysis
- NMR Spectroscopy Characterization : Indole-5-carboxylic acid trimer, formed during the electro-polymerization of indole-5 carboxylic acid, has been characterized using a range of NMR techniques. Homonuclear NOE experiments revealed unique properties, such as negative enhancements due to the slow tumbling rate of the molecule (Mackintosh, Mount, & Reed, 1994).
Synthesis and Chemical Reactions
- Oligomerization with Thiols : Indole-5-carboxylic acid and other indole derivatives can react with thiols in the presence of trifluoroacetic acid to yield various adducts and oligomers. This includes the formation of dimers and trimers of indole derivatives (Mutulis et al., 2008).
- Synthesis of Indole-2-carboxylic Acid Derivatives : Indole-2-carboxylic acid and its derivatives are stable under acidic and oxidative conditions. They are reactive at the 3-position, allowing various synthetic applications and conversions to other functional groups (Murakami, 1987).
- Preparation of Hydroxyindole-3-carboxylic Acids : Synthesis methods have been developed for various hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles. These acids are significant in biology and medicine, particularly in the study of indole metabolism (Marchelli, Hutzinger, & Heacock, 1969).
- Electrochemical Copolymerization : The electrochemical oxidation of indole-5-carboxylic acid and 5-cyanoindole can produce polymeric species containing linked cyclic trimer units. This process is relevant in the study of electrochemical polymerization and material science (Mackintosh, Wright, Langridge-Smith, & Mount, 1996).
Biological Activities and Applications
- Antimicrobial Activities : Indole-2-carboxylic acid derivatives have been synthesized and tested for antibacterial and antifungal activities. Some compounds showed significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015).
- Photoreversible Photochromism : 1,3,3-Trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, a derivative of indole, exhibits reverse photochromism in polar solvents. This property is useful in photochemical studies and the development of photoreversible systems (Shimizu, Kokado, & Inoue, 1969).
Structural and Molecular Studies
- Crystal Structure Analysis : The crystal structure of indole-3-carboxylic acid has been determined, revealing hydrogen-bonded cyclic carboxylic acid dimers. This study is important for understanding the molecular structure and interactions of indole derivatives (Smith, Wermuth, & Healy, 2003).
Future Directions
The future directions for research on 3,5,7-Trimethyl-1H-indole-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by indole derivatives, this compound could be a promising candidate for drug development .
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels
Mode of Action
Indole derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact nature of these interactions depends on the specific structure of the indole derivative and its target.
Biochemical Pathways
Indole derivatives can influence a variety of biochemical pathways depending on their specific targets
properties
IUPAC Name |
3,5,7-trimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-7(2)10-9(5-6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNONUNNILCXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390197 | |
| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876715-82-1 | |
| Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




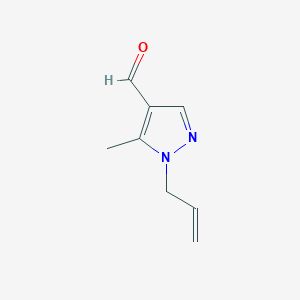



![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)
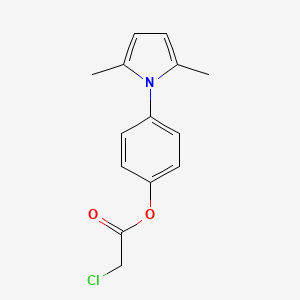
![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)
